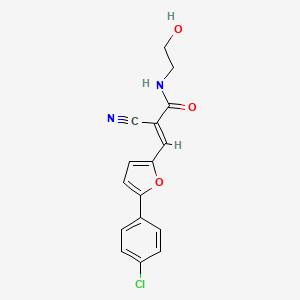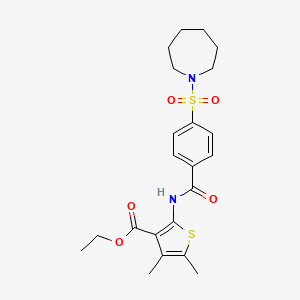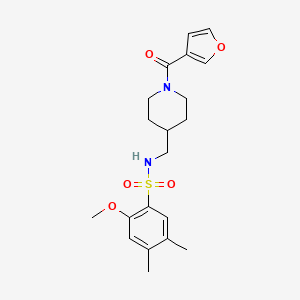![molecular formula C16H12Cl2F3NO4S B2499873 4-クロロフェニル 2-[2-クロロ(メチルスルホニル)-5-(トリフルオロメチル)アニリノ]アセテート CAS No. 866131-08-0](/img/structure/B2499873.png)
4-クロロフェニル 2-[2-クロロ(メチルスルホニル)-5-(トリフルオロメチル)アニリノ]アセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a chloromethylsulfonyl group, and a trifluoromethyl anilino group
科学的研究の応用
4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of phenyl acetate to form 4-chlorophenyl acetate.
Introduction of the Chloromethylsulfonyl Group: The next step involves the reaction of the chlorophenyl intermediate with chloromethylsulfonyl chloride under basic conditions to introduce the chloromethylsulfonyl group.
Addition of the Trifluoromethyl Anilino Group: Finally, the trifluoromethyl anilino group is introduced through a nucleophilic substitution reaction with the appropriate aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloromethylsulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
作用機序
The mechanism of action of 4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
4-Chlorophenyl 2-[2-chloro(methylsulfonyl)anilino]acetate: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
4-Chlorophenyl 2-[2-chloro-5-(trifluoromethyl)anilino]acetate: Lacks the methylsulfonyl group, which may influence its chemical properties and applications.
4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-anilino]acetate:
Uniqueness
The presence of the trifluoromethyl, chloromethylsulfonyl, and chlorophenyl groups in 4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity, potential biological activity, and diverse applications in scientific research and industry.
特性
IUPAC Name |
(4-chlorophenyl) 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3NO4S/c1-27(24,25)22(9-15(23)26-12-5-3-11(17)4-6-12)14-8-10(16(19,20)21)2-7-13(14)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYDEPYWQUUGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)OC1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide](/img/structure/B2499790.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)
![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)





![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2499806.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)


![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)

